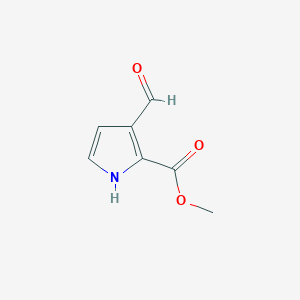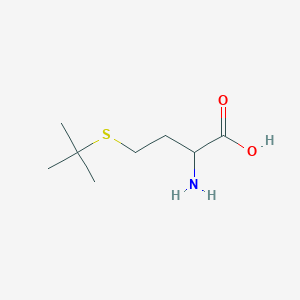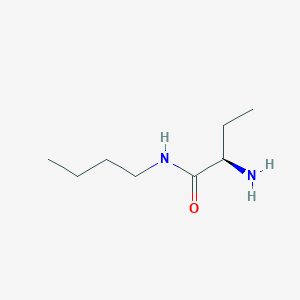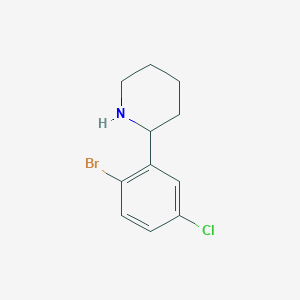
methyl 3-formyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-formyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a formyl group at the third position and a carboxylate ester group at the second position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Methyl 3-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-formyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways. The formyl and carboxylate groups play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-pyrrolecarboxylate: Lacks the formyl group at the third position.
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: Contains a hydroxymethyl group instead of a formyl group.
Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate: Contains additional functional groups at different positions.
Uniqueness
Methyl 3-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for various applications in chemical synthesis and research.
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
methyl 3-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-5(4-9)2-3-8-6/h2-4,8H,1H3 |
Clave InChI |
WNFQCUUYLLQLGH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)
